(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hcl
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Overview
Description
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride is a chemical compound that features a trifluoromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride typically involves the introduction of a trifluoromethyl group into a pyridine derivative. One common method includes the reaction of 4-pyridylacetonitrile with trifluoroacetic acid and a reducing agent to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(pyridin-2-YL)ethanamine hydrochloride
- 2,2,2-Trifluoro-1-(pyridin-3-YL)ethanamine hydrochloride
- 2,2,2-Trifluoro-1-(pyridin-5-YL)ethanamine hydrochloride
Uniqueness
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the trifluoromethyl group can affect the compound’s electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H8ClF3N2 |
---|---|
Molecular Weight |
212.60 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-pyridin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h1-4,6H,11H2;1H/t6-;/m1./s1 |
InChI Key |
ZUJGAMMFDISIPP-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CN=CC=C1[C@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1=CN=CC=C1C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
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